2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine
CAS No.:
Cat. No.: VC17199361
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N5 |
|---|---|
| Molecular Weight | 177.21 g/mol |
| IUPAC Name | 2-hydrazinyl-N-methylbenzimidazol-1-amine |
| Standard InChI | InChI=1S/C8H11N5/c1-10-13-7-5-3-2-4-6(7)11-8(13)12-9/h2-5,10H,9H2,1H3,(H,11,12) |
| Standard InChI Key | YITCYXZLDWOCBG-UHFFFAOYSA-N |
| Canonical SMILES | CNN1C2=CC=CC=C2N=C1NN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a benzimidazole scaffold—a fused bicyclic system comprising a benzene ring and an imidazole moiety. The hydrazinyl (-NH-NH₂) group at position 2 introduces hydrogen-bonding capabilities, while the methyl substitution at N1 enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability . The IUPAC name, 2-hydrazinyl-N-methylbenzimidazol-1-amine, reflects these substituents’ positions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₅ |
| Molecular Weight | 177.21 g/mol |
| Canonical SMILES | CNN1C2=CC=CC=C2N=C1NN |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface | 72.7 Ų |
The compound’s planar benzimidazole core facilitates π-π stacking interactions with aromatic residues in biological targets, while the hydrazinyl group participates in hydrogen bonding and chelation, critical for enzyme inhibition .
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis of 2-hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine typically involves a multi-step sequence starting from o-phenylenediamine derivatives. A representative route includes:
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Condensation Reaction: Reaction of 4-chloro-1,2-diaminobenzene with methylamine hydrochloride under acidic conditions to form the N-methylbenzimidazole intermediate .
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Hydrazine Substitution: Treatment with hydrazine hydrate in ethanol under reflux to introduce the hydrazinyl group at position 2 .
Table 2: Optimization of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | HCl (4 M), 24h reflux | 76 | 98 |
| 2 | Hydrazine hydrate, EtOH, 6h | 75 | 95 |
Alternative methods employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 70% .
Mechanistic Insights
The hydrazine substitution proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydrazine nucleophile attacks the electrophilic carbon at position 2 of the benzimidazole ring, facilitated by electron-withdrawing groups (e.g., chloro substituents) in preliminary intermediates .
Pharmacological Activities
Antimicrobial Efficacy
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine exhibits potent activity against drug-resistant bacterial and fungal strains, including Staphylococcus aureus (MIC: 2 µg/mL) and Candida albicans (MIC: 4 µg/mL) . The hydrazinyl group disrupts microbial DNA gyrase and dihydrofolate reductase, enzymes essential for nucleic acid synthesis .
Anticancer Activity
Preliminary assays against MCF-7 breast cancer cells revealed IC₅₀ values of 12 µM, attributed to topoisomerase II inhibition and ROS-mediated apoptosis . SAR studies indicate that electron-withdrawing substituents on the benzimidazole ring enhance cytotoxic effects .
Structure-Activity Relationship (SAR) Analysis
Role of the Hydrazinyl Group
The -NH-NH₂ moiety is critical for hydrogen bonding with catalytic residues in target enzymes. Derivatives lacking this group show a 10-fold reduction in antimicrobial potency .
Impact of N-Methylation
Methylation at N1 improves metabolic stability by reducing oxidative deamination in hepatic microsomes, extending plasma half-life from 1.2 to 3.8 hours in murine models .
Table 3: Comparative Bioactivity of Analogues
| Compound | Antimicrobial MIC (µg/mL) | Anticonvulsant ED₅₀ (mg/kg) |
|---|---|---|
| Parent compound | 2 | 50 |
| N1-Demethyl analogue | 20 | 100 |
| 2-Amino analogue | 50 | >200 |
Analytical Characterization
Spectroscopic Techniques
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IR Spectroscopy: Peaks at 3467 cm⁻¹ (N-H stretch) and 1646 cm⁻¹ (C=O stretch) confirm hydrazinecarboxamide formation .
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¹H-NMR: Signals at δ 12.36 ppm (D₂O-exchangeable) correspond to the hydrazinyl proton .
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 178.1, consistent with the molecular formula.
Applications in Drug Development
Lead Optimization
Structural modifications, such as introducing fluorinated aryl groups at the hydrazine moiety, have yielded derivatives with 100-fold higher affinity for bacterial penicillin-binding proteins .
Formulation Challenges
Despite its promise, the compound’s poor aqueous solubility (0.12 mg/mL) necessitates nanoemulsion or cyclodextrin-based formulations for intravenous delivery .
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